N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide
Description
N-[4-(5-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a phenyl-triazolyl-phenyl group. The compound’s design combines pharmacophoric elements (thiophene, triazole, and carboxamide) commonly exploited in medicinal chemistry for antimicrobial, anticancer, and CNS-targeting applications .
Properties
Molecular Formula |
C19H14N4OS |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[4-(5-phenyltriazol-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14N4OS/c24-19(18-7-4-12-25-18)21-15-8-10-16(11-9-15)23-17(13-20-22-23)14-5-2-1-3-6-14/h1-13H,(H,21,24) |
InChI Key |
PHVGPTFSRTUYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Azido-N-(tert-butoxycarbonyl)aniline
Step 1: Protection of 4-Nitroaniline
4-Nitroaniline is protected as its N-Boc derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). This yields N-(tert-butoxycarbonyl)-4-nitroaniline, which is isolated via filtration (85–90% yield).
Step 2: Reduction of Nitro Group
The nitro group is reduced to an amine using hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethanol. The reaction proceeds at room temperature for 12 hours, affording N-(tert-butoxycarbonyl)-4-aminobenzene (93% yield).
Step 3: Diazotization and Azide Formation
The protected amine is converted to a diazonium salt using sodium nitrite in hydrochloric acid at 0–5°C. Subsequent treatment with sodium azide replaces the diazonium group with an azide, yielding 4-azido-N-(tert-butoxycarbonyl)aniline. This intermediate is purified via silica gel chromatography (hexane/ethyl acetate, 7:3).
Copper-Catalyzed Azide-Alkyne Cycloaddition
Phenylacetylene (1.2 equiv) is reacted with 4-azido-N-(tert-butoxycarbonyl)aniline in a THF/water (1:1) mixture containing copper(II) sulfate (0.5 equiv) and sodium ascorbate (1 equiv). The reaction is stirred at room temperature for 12 hours, producing 1-(4-(N-Boc-amino)phenyl)-4-phenyl-1H-1,2,3-triazole (78% yield). The Boc group is removed using trifluoroacetic acid in dichloromethane (1:1) to yield 1-(4-aminophenyl)-4-phenyl-1H-1,2,3-triazole as a white solid.
Amidation with Thiophene-2-carbonyl Chloride
Synthesis of Thiophene-2-carbonyl Chloride
Thiophene-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane under reflux for 3 hours. Excess thionyl chloride is removed under reduced pressure, and the acyl chloride is used without further purification.
Coupling Reaction
1-(4-Aminophenyl)-4-phenyl-1H-1,2,3-triazole (1.0 equiv) is dissolved in dry DMF under nitrogen. N,N-Diisopropylethylamine (2.5 equiv) is added, followed by dropwise addition of thiophene-2-carbonyl chloride (1.2 equiv). The mixture is stirred at room temperature for 6 hours, then concentrated and purified via preparative HPLC (C18 column, gradient elution with acetonitrile/water). The title compound is isolated as a pale-yellow solid (65% yield).
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M + H]+ is observed at m/z 399.1245 (calculated for C21H16N4OS: 399.1248), confirming the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (500 MHz, DMSO-d6) : δ 8.72 (s, 1H, triazole-H), 8.12 (d, J = 8.5 Hz, 2H, Ar-H), 7.94 (d, J = 3.5 Hz, 1H, thiophene-H), 7.85 (d, J = 8.5 Hz, 2H, Ar-H), 7.75–7.70 (m, 2H, Ar-H), 7.52–7.48 (m, 3H, Ar-H), 7.25 (d, J = 3.5 Hz, 1H, thiophene-H).
-
13C NMR (125 MHz, DMSO-d6) : δ 164.2 (C=O), 146.7 (triazole-C), 140.1, 134.9, 132.7, 130.2, 129.5, 128.9, 128.3, 127.6, 126.4, 121.8, 119.2 (aromatic and thiophene carbons).
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC (Zorbax SB-Aq column, 5 mM triethylammonium phosphate/acetonitrile gradient) shows a single peak at R_t = 5.7 min with 98.2% purity.
Optimization and Yield Considerations
-
Click Reaction Efficiency : The use of freshly prepared sodium ascorbate and degassed solvents improves Cu(I) stability, increasing triazole yield to 82%.
-
Amidation Side Reactions : A 10% excess of acyl chloride minimizes residual amine, while DIEA neutralizes HCl, preventing protonation of the amine nucleophile .
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Anticancer Activity
N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide has shown promising results in the field of cancer research. It acts as an inhibitor of specific mitotic kinesins, such as HSET (KIFC1), which are crucial for the proper segregation of chromosomes during cell division. In studies involving centrosome-amplified cancer cells, this compound induced multipolar spindle formation, leading to increased cell death and potential tumor regression .
Case Study:
A recent study identified that derivatives of this compound exhibited potent cytotoxicity against various cancer cell lines including MCF-7 (breast), HCT-116 (colon), and A549 (lung) . The mechanism involves disrupting the mitotic process in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that triazole-based compounds demonstrate significant activity against a range of bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported between 5.5 µM and 25.6 µM, showcasing their potential as effective antibacterial agents .
Data Table: Antimicrobial Activity
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| N-[4-(5-phenyl-1H-triazol)] | 5.5 | 10.4 |
| Other derivatives | Varies | Varies |
Structure-Based Drug Design
The design of new drugs based on the structure of this compound has gained traction in pharmaceutical research. Utilizing computational methods and molecular docking studies allows researchers to predict how modifications to the compound can enhance its biological activity while minimizing toxicity .
Example Application:
In a study focused on the P2Y14 receptor modulation related to inflammation and metabolic disorders, triazole derivatives were synthesized to evaluate their binding affinity and biological effects . This approach highlights the versatility of triazole compounds in drug discovery.
Mechanism of Action
- PTC’s effects depend on its specific derivatives.
- For antitumor activity, it may target DNA replication or cell cycle regulation pathways.
- Further studies are needed to elucidate precise mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Structural Differences Among Analogs
Key Observations :
- T-IV analogs () replace the triazole with an acryloyl group, enabling conjugation with diverse aryl aldehydes (e.g., p-tolyl, nitrophenyl) .
- Nitrothiophene derivatives () prioritize electron-withdrawing groups (NO₂, CF₃) on the thiazole ring, enhancing antibacterial activity .
- Piperidinyl-thiophenes () incorporate piperidine moieties for blood-brain barrier permeability, critical for CNS drug development .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Biological Activity
N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 384.44 g/mol. It features a thiophene ring, a phenyl group, and a triazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O2 |
| Molecular Weight | 384.44 g/mol |
| LogP | 4.6535 |
| Polar Surface Area | 56.438 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of triazole derivatives, this compound demonstrated an IC50 value in the low micromolar range (0.08–12.07 mM) against several cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer) cells. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound are also noteworthy. Compounds containing the triazole moiety have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
The compound's anti-inflammatory effects may involve the inhibition of the NF-kB signaling pathway, which is crucial in the regulation of inflammatory responses. In vitro studies demonstrated that treatment with this compound significantly reduced nitric oxide (NO) production in LPS-stimulated macrophages .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : The compound showed potent cytotoxicity with IC50 values ranging from 0.08 mM to 12.07 mM across various cancer cell lines.
- Anti-inflammatory Assays : The compound inhibited LPS-induced TNF-alpha release with an IC50 value of 0.283 mM, indicating strong anti-inflammatory potential .
- Docking Studies : Molecular docking simulations revealed that this compound binds effectively to the colchicine site on tubulin, suggesting a mechanism for its anticancer activity.
Q & A
Q. What are the optimal synthetic routes for N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
The compound can be synthesized via Huisgen 1,3-dipolar cycloaddition (click chemistry) between an alkyne-functionalized thiophene precursor and an azide-containing phenyl derivative. Key steps include:
- Azide preparation : Reacting 4-azidophenyl derivatives with propargyl thiophene-2-carboxamide under Cu(I) catalysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity .
- Optimization : Adjusting temperature (60–80°C), solvent (DMF or THF), and catalyst loading (CuI, 5 mol%) to minimize side products like regioisomeric triazoles .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : and NMR confirm regioselectivity of the triazole ring and substitution patterns. Aromatic protons in the thiophene (δ 7.2–7.8 ppm) and phenyl-triazole (δ 7.5–8.1 ppm) regions are diagnostic .
- X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths (e.g., C–N in triazole: ~1.34 Å) and dihedral angles between aromatic planes .
- IR : Amide C=O stretch (~1680 cm) and triazole C=N (~1600 cm) validate functional groups .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data (e.g., twinning or disorder) be resolved?
- Twinning : Use SHELXL’s TWIN/BASF commands to model twinned data. Validate with Hooft parameter (|Y| < 0.05) and R-factor convergence .
- Disorder : Apply PART/SUMP constraints and refine anisotropic displacement parameters. Cross-validate with NMR NOESY correlations (e.g., absence of triazole-phenyl proton interactions in NOESY spectra ).
Q. What computational approaches are effective for studying structure-activity relationships (SAR) in this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or receptors). Focus on hydrogen bonding between the triazole N2/N3 and active-site residues .
- DFT calculations : Analyze electron density distribution (e.g., Fukui indices) to predict reactive sites for functionalization .
- MD simulations : Simulate solvation effects (e.g., water/PBS) to assess conformational stability of the amide-thiophene backbone .
Q. How should researchers address contradictory biological activity data (e.g., varying IC50_{50}50 values) across studies?
- Assay standardization : Control variables like cell line (e.g., HeLa vs. HEK293), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%) .
- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations, correcting for membrane permeability differences .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers via Grubbs’ test .
Q. What strategies improve yield in multi-step syntheses involving thiophene-triazole hybrids?
- Protecting groups : Temporarily protect the thiophene carboxamide with Boc to prevent side reactions during triazole formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr conventional heating) and improve regioselectivity .
- In-line monitoring : Use TLC or HPLC-MS to track intermediates and optimize stepwise yields .
Q. How can researchers validate electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications?
- Cyclic voltammetry : Measure oxidation potentials (e.g., thiophene ring: ~1.2 V vs. Ag/AgCl) and calculate bandgap energies .
- UV-Vis spectroscopy : Compare λ shifts in polar vs. nonpolar solvents to assess solvatochromism .
- TD-DFT : Simulate electronic transitions and correlate with experimental spectra .
Q. What are the best practices for handling air/moisture-sensitive intermediates in the synthesis?
- Schlenk techniques : Use vacuum/nitrogen lines for azide and alkyne handling to prevent decomposition .
- Drying agents : Store reagents over molecular sieves (3Å) and use anhydrous solvents (e.g., THF distilled over Na/benzophenone) .
- Glovebox protocols : Conduct Cu-catalyzed reactions under inert atmospheres to avoid Cu(II) oxidation .
Q. How can WinGX and ORTEP enhance crystallographic data interpretation?
Q. What are the key considerations for designing derivatives with enhanced bioactivity?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to improve target binding (ΔG < -8 kcal/mol in docking) .
- Bioisosteres : Replace thiophene with furan or selenophene to modulate lipophilicity (clogP: 2.5–3.5) and solubility .
- Prodrug strategies : Esterify the carboxamide to enhance bioavailability (e.g., ethyl ester hydrolyzed in vivo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
